3-Amino-1-(3-(difluoromethyl)piperidin-1-yl)propan-1-one

Medicinal Chemistry CCR5 Antagonism Piperidine Derivatives

This 3-difluoromethylpiperidine derivative is a research reagent with a privileged scaffold for medicinal chemistry. Its precise substitution pattern profoundly influences lipophilicity (XLogP3: 0.3) and target engagement, meaning it is not interchangeable with other isomers. Ideal as a synthetic intermediate for proprietary libraries or an analytical reference standard (TPSA 46.3, exact mass 206.12307) provided a certificate of analysis is supplied. Independent identity verification is essential before use in SAR studies.

Molecular Formula C9H16F2N2O
Molecular Weight 206.23 g/mol
CAS No. 2090611-63-3
Cat. No. B1476638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-(3-(difluoromethyl)piperidin-1-yl)propan-1-one
CAS2090611-63-3
Molecular FormulaC9H16F2N2O
Molecular Weight206.23 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)CCN)C(F)F
InChIInChI=1S/C9H16F2N2O/c10-9(11)7-2-1-5-13(6-7)8(14)3-4-12/h7,9H,1-6,12H2
InChIKeyCWMAFTCAOYOYSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1-(3-(difluoromethyl)piperidin-1-yl)propan-1-one (CAS 2090611-63-3): Baseline Identity and Procurement Context


3-Amino-1-(3-(difluoromethyl)piperidin-1-yl)propan-1-one (CAS 2090611-63-3) is a synthetic piperidine derivative containing a 3-difluoromethyl substituent and an aminopropanone side chain. It is listed by multiple chemical vendors as a research reagent with a molecular formula of C9H16F2N2O and a molecular weight of 206.23 g/mol. [1] While some secondary sources attribute CCR5 antagonism [2] or kinase inhibition to this compound, these claims derive from aggregated listings rather than primary peer-reviewed studies. A comprehensive search of authoritative databases (PubChem, ChEMBL, BindingDB) and the primary literature does not yield direct experimental data for this specific compound. The evidence base for scientific selection is therefore extremely limited.

Why Generic Substitution Fails for 3-Amino-1-(3-(difluoromethyl)piperidin-1-yl)propan-1-one: The Structural Specificity Gap


Compounds within the difluoromethylpiperidine class are not freely interchangeable. The presence and position of the difluoromethyl group profoundly influence lipophilicity (XLogP3: 0.3 for this compound [1]), metabolic stability, and target engagement. Close analogs such as 3,3-difluoropiperidinyl or 4-difluoromethylpiperidine isomers exhibit altered conformational preferences and hydrogen-bonding capacity. Without head-to-head pharmacological profiling, generic substitution introduces unpredictable changes in potency, selectivity, and pharmacokinetics. Any procurement decision based solely on in-class structural similarity carries substantial risk of functional non-equivalence.

Quantitative Differentiation Evidence for 3-Amino-1-(3-(difluoromethyl)piperidin-1-yl)propan-1-one


No Direct Comparative Evidence Available

No primary research paper, patent, or authoritative database entry with quantitative comparator data for this specific compound could be identified. A BindingDB entry (BDBM50387950/CHEMBL2057534) reports an IC50 of 9,200 nM for CCR5 antagonism in MOLT4 cells, but the compound identity mapping to 3-Amino-1-(3-(difluoromethyl)piperidin-1-yl)propan-1-one cannot be independently verified. [1] Similarly, a secondary source (kuujia.com) cites a 2022 Cancer Research study and a 2023 Journal of Medicinal Chemistry synthesis report, but neither publication could be located or confirmed via direct database search. [2] No head-to-head comparisons with close analogs (e.g., 3,3-difluoropiperidinyl or 4-difluoromethylpiperidine derivatives) are available. High-strength differential evidence is therefore absent.

Medicinal Chemistry CCR5 Antagonism Piperidine Derivatives

Potential Application Scenarios for 3-Amino-1-(3-(difluoromethyl)piperidin-1-yl)propan-1-one Based on Available Data


Exploratory Medicinal Chemistry: CCR5 Antagonist Scaffold Evaluation

If the unconfirmed CCR5 IC50 of 9,200 nM [1] is validated, this compound could serve as a starting point for structure-activity relationship (SAR) studies targeting improved CCR5 potency. However, procurement should be contingent upon independent identity verification and confirmatory in-house screening, given the lack of primary literature support.

Fluorinated Building Block for Custom Library Synthesis

The 3-difluoromethylpiperidine core is a recognized privileged scaffold in medicinal chemistry. This compound, if obtained in adequate purity (>95% per vendor listings [2]), may be employed as a synthetic intermediate for generating proprietary compound libraries, provided that identity and purity are analytically confirmed post-purchase.

Analytical Reference Standard for Method Development

The compound's computed properties (exact mass 206.12307, XLogP3 0.3, TPSA 46.3) [2] make it suitable for use as an analytical reference standard in LC-MS method development and validation, provided a certificate of analysis is supplied by the vendor.

Quote Request

Request a Quote for 3-Amino-1-(3-(difluoromethyl)piperidin-1-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.